ethyl 4-{2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamido}benzoate
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Overview
Description
Ethyl 4-{2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamido}benzoate is a complex organic compound that features an indole moiety, a sulfonyl group, and a benzoate ester. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Ethyl 4-(2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamido)benzoate is a complex compound that is part of the indole derivatives family . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
It is known that indole derivatives, which this compound is a part of, have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives have been shown to have diverse biological activities, indicating that they likely interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives, in general, have been extensively studied and are known to have broad-spectrum biological activities .
Result of Action
Indole derivatives have been shown to have diverse biological activities, suggesting that they likely have multiple effects at the molecular and cellular level .
Action Environment
It is known that the action of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamido}benzoate typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The sulfonyl group is introduced via sulfonylation, where the indole derivative reacts with a sulfonyl chloride in the presence of a base such as pyridine. The final step involves the coupling of the sulfonylated indole with ethyl 4-aminobenzoate under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the sulfonylation step and the coupling reaction, as well as purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Ethyl 4-{2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamido}benzoate can be compared with other indole derivatives and sulfonylated compounds:
Similar Compounds: Indole-3-acetic acid, indole-3-carbinol, sulfonylureas.
Uniqueness: The combination of the indole moiety, sulfonyl group, and benzoate ester in a single molecule provides unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 4-[[2-(1-propylindol-3-yl)sulfonylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-3-13-24-14-20(18-7-5-6-8-19(18)24)30(27,28)15-21(25)23-17-11-9-16(10-12-17)22(26)29-4-2/h5-12,14H,3-4,13,15H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEMXFIUBXDUDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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